- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- InChI Key: XYUPZERKMMCICQ-UHFFFAOYSA-N
- SMILES: FC(SC1SC2C(=CC=CC=2)N=1)F
Computed Properties
- Exact Mass: 216.98300
- Monoisotopic Mass: 216.983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 66.4A^2
Experimental Properties
- Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 32-33°C
- Boiling Point: 70-75 ºC (0.1 Torr)
- Flash Point: 109.7±30.1 ºC,
- Refractive Index: 1.6088 (589.3 nm 25 ºC)
- Solubility: Almost insoluble (0.098 g/l) (25 º C),
- PSA: 66.43000
- LogP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 1g |
¥454.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 5g |
¥2149.0 | 2024-04-17 | |
| TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D591700-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
| Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
| abcr | AB126813-1 g |
2-(Difluoromethylthio)benzothiazole, 97%; . |
943-08-8 | 97% | 1g |
€699.00 | 2023-05-10 | |
| Chemenu | CM361643-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 250mg |
$*** | 2023-05-29 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Production Method
Production Method 1
1.2 overnight, rt
Production Method 2
1.2 Reagents: Hydrogen peroxide Solvents: Water
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378
Production Method 3
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Production Method 4
- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266
Production Method 5
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682
Production Method 6
- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369
Production Method 7
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747
Production Method 8
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905
Production Method 9
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Production Method 10
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394
Production Method 11
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,
Production Method 12
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,
Production Method 13
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Production Method 14
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Production Method 15
Production Method 16
Production Method 17
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),
Production Method 18
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563
Production Method 19
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Borate(1-),tetrafluoro-
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Trimethyl(bromodifluoromethyl)silane
- 1,3-benzothiazole-2-thiol
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- (Chlorodifluoromethyl)trimethylsilane
- Sodium 2-mercaptobenzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Suppliers
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Exploring the Versatile Applications of 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole (CAS No. 943-08-8) in Modern Chemistry
The compound 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole (CAS No. 943-08-8) has garnered significant attention in recent years due to its unique structural properties and broad applicability in various chemical and industrial fields. This heterocyclic compound, featuring a benzothiazole core with a difluoromethylsulfanyl substituent, exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis and material science. Researchers and industry professionals are increasingly exploring its potential in agrochemicals, pharmaceuticals, and advanced materials, aligning with the growing demand for sustainable and high-performance chemical solutions.
One of the key reasons behind the rising interest in 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole is its role in the development of novel crop protection agents. With global agriculture facing challenges such as pesticide resistance and environmental concerns, this compound's ability to act as a precursor for bioactive molecules has positioned it as a promising candidate for next-generation agrochemicals. Its fluorine-containing moiety enhances bioavailability and target specificity, addressing the need for more efficient and eco-friendly solutions in modern farming practices.
In the pharmaceutical sector, 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole has shown potential as a building block for drug discovery. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By incorporating the difluoromethylsulfanyl group, researchers can fine-tune the compound's pharmacokinetic profile, improving metabolic stability and membrane permeability. This aligns with current trends in precision medicine and the search for targeted therapies with reduced side effects.
From a materials science perspective, this compound's unique electronic properties make it interesting for applications in organic electronics and functional materials. The combination of the benzothiazole ring system and the fluorinated side chain can influence charge transport characteristics, potentially contributing to the development of more efficient OLEDs or organic semiconductors. As the demand for flexible and lightweight electronic devices grows, such specialized intermediates are becoming increasingly valuable in materials research and development.
The synthesis and handling of 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole (CAS No. 943-08-8) require specialized knowledge in fluoroorganic chemistry. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the chemical industry's shift toward green chemistry principles. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry are essential for quality control, ensuring the compound meets the stringent requirements of various application fields.
As research continues to uncover new applications for 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole, its commercial importance is expected to grow significantly. The compound represents an excellent example of how strategic molecular design can lead to versatile intermediates that address multiple contemporary challenges in chemistry and related disciplines. With ongoing innovations in synthetic methodology and application development, this compound is poised to play an increasingly important role in shaping future technological advancements across diverse industries.
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